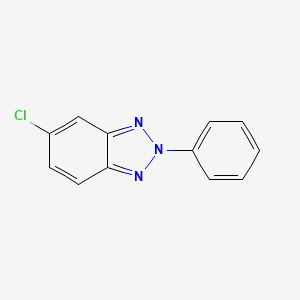

5-Chloro-2-phenyl-2h-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-phenyl-2h-benzotriazole is a type of benzotriazole, which is an important class of UV absorbers . It is composed of substituted benzotriazoles with a phenyl group in the 2-position . It is also known as phenolic benzotriazoles .

Synthesis Analysis

The synthesis of benzotriazole derivatives typically involves the condensation of benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis

The molecular formula of this compound is C12H9N3 . It has an average mass of 195.220 Da and a monoisotopic mass of 195.079651 Da .Chemical Reactions Analysis

Benzotriazole derivatives are known for their unique physicochemical properties. They can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its benzotriazole structure. It has an average mass of 195.220 Da and a monoisotopic mass of 195.079651 Da .Wissenschaftliche Forschungsanwendungen

UV Absorber Properties

5-Chloro-2-phenyl-2H-benzotriazole and its derivatives have been recognized for their ultraviolet (UV) absorbing capabilities. For instance, a study by Hu Xiao-bo (2006) discusses the synthesis of a variant of this compound, which exhibited strong UV-absorption and light permeating abilities, highlighting its potential as a new and effective ultraviolet absorber (Hu Xiao-bo, 2006).

Corrosion Inhibition

The compound has also been studied for its role in inhibiting copper corrosion. A 1991 study by K. Aramaki et al. examined the effectiveness of benzotriazole derivatives, including 5-chlorobenzotriazole, as corrosion inhibitors in sulfate solutions. The research demonstrated that these compounds form protective films on copper surfaces, particularly effective at higher pH values and noble potentials (Aramaki et al., 1991).

Environmental Occurrence

Zi-Feng Zhang et al. (2011) explored the environmental presence of benzotriazoles, including 5-chlorobenzotriazole. Their study focused on the determination of these compounds in sediment and sewage sludge, emphasizing their widespread use in various products and potential environmental implications (Zhang et al., 2011).

Synthesis and Applications in Polymers

The synthesis and applications of benzotriazole derivatives in polymers have been a subject of research. For example, a study on the synthesis of novel N-heterocycle-containing benzotriazoles, including this compound, was conducted by Zhi‐hua Cui et al. (2012). This study highlighted the potential use of these compounds as UV absorbers in the protection of polyester fabrics (Cui et al., 2012).

Photoreactions and Chemical Transformations

Studies have also been conducted on the photoreactions and chemical transformations of benzotriazoles. M. Märky et al. (1979) investigated the photoreactions of various benzotriazoles, including 5-chloro-1-methyl-benztriazole, providing insights into their chemical behavior under light exposure (Märky et al., 1979).

Cationic Polymerization

The cationic polymerization of benzotriazole derivatives has been explored, as seen in the study by Jolita Ostrauskait et al. (2000), which focused on the polymerization of a benzotriazole-based monomer. This research contributes to the understanding of how these compounds can be used in polymer synthesis (Ostrauskait et al., 2000).

Photostabilizers for Poly(vinyl chloride)

Benzotriazole derivatives have been studied for their role as photostabilizers. A study by J. Arct et al. (1981) evaluated modified benzotriazoles, including this compound, as photostabilizers for poly(vinyl chloride), demonstrating their efficacy in protecting PVC from photo-oxidative degradation (Arct et al., 1981).

Wirkmechanismus

Target of Action

5-Chloro-2-phenyl-2h-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological properties .

Mode of Action

Benzotriazole derivatives, in general, are known to form π–π stacking interactions and hydrogen bonds with their targets, which could potentially alter the function of the target proteins .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways .

Result of Action

Benzotriazole derivatives have been reported to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities , suggesting that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, benzotriazole derivatives are commonly used as UV absorbers or stabilizers in polymers, coatings, adhesives, and other materials to protect them from the harmful effects of UV radiation . This suggests that light exposure could potentially influence the action of this compound.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

These interactions are facilitated by the presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-2-phenyl-2h-benzotriazole is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

5-chloro-2-phenylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESBLGYWJNTZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

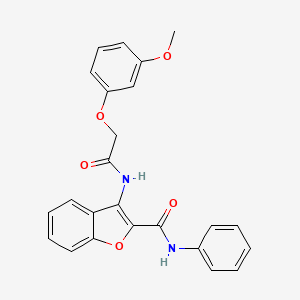

![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)

![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)

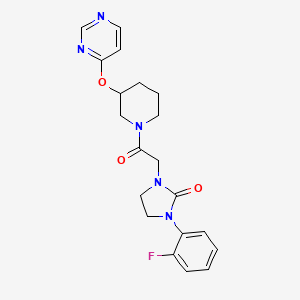

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2720162.png)

![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)